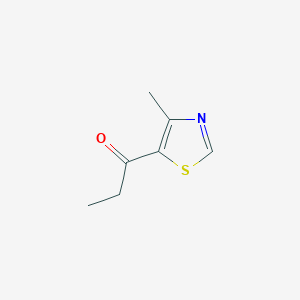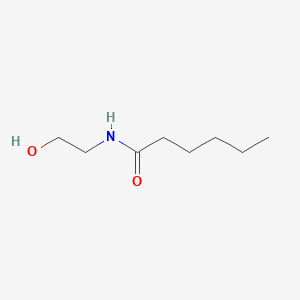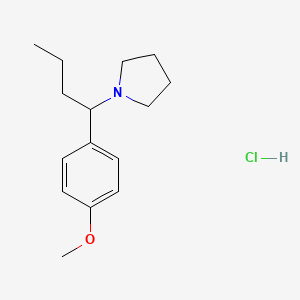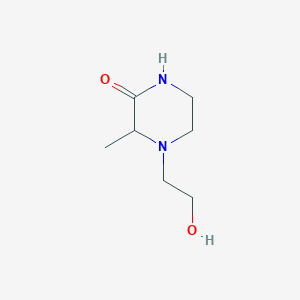
5-(Phenylethynyl)thiophene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenylethynyl)thiophene-2-methanol is an organic compound with the molecular formula C13H10OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenylethynyl group attached to the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylethynyl)thiophene-2-methanol typically involves the Sonogashira cross-coupling reaction. This reaction couples a phenylacetylene with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Phenylethynyl)thiophene-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylethynyl group can be hydrogenated to form a phenylethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 5-(Phenylethynyl)thiophene-2-carbaldehyde.
Reduction: Formation of 5-(Phenylethyl)thiophene-2-methanol.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(Phenylethynyl)thiophene-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as organic semiconductors and conductive polymers
Mecanismo De Acción
The mechanism of action of 5-(Phenylethynyl)thiophene-2-methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its structural features may allow it to interact with enzymes or receptors involved in biological processes, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Phenylethyl)thiophene-2-methanol
- 2-Thiophenemethanol, 5-(2-phenylethynyl)
- 5-(Phenylethynyl)thiophene-2-carbaldehyde
Uniqueness
5-(Phenylethynyl)thiophene-2-methanol is unique due to the presence of both a phenylethynyl group and a hydroxyl group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C13H10OS |
|---|---|
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
[5-(2-phenylethynyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C13H10OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-9,14H,10H2 |
Clave InChI |
CHABLRKWLJTUAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(S2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)

